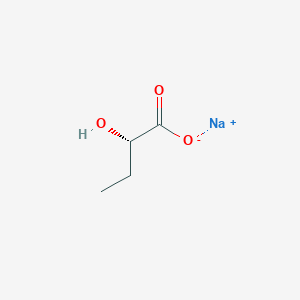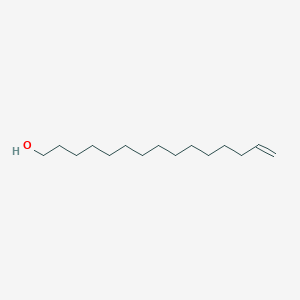
(1R,3R)-cyclopentane-1,3-diol
Overview
Description
(1R,3R)-cyclopentane-1,3-diol is a chiral diol with two hydroxyl groups attached to a cyclopentane ring
Mechanism of Action
Target of Action
It is known that cyclopentane derivatives have high pharmacological activity, which depends on their chemical structure .
Mode of Action
It has been suggested that it may act as an antioxidant . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases, such as cancer.
Biochemical Pathways
It’s known that cyclopentane derivatives, including quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase . These enzymes play crucial roles in various biochemical pathways, including cell division, DNA replication, and signal transduction.
Pharmacokinetics
The compound’s molecular weight of 10213 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its potential antioxidant activity , it may help protect cells from damage by neutralizing harmful free radicals.
Action Environment
The action of trans-Cyclopentane-1,3-diol may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it has a melting point of 40°C . Furthermore, its conformation and intermolecular interactions in the solid state are crucial for understanding its role in various systems .
Biochemical Analysis
Biochemical Properties
trans-Cyclopentane-1,3-diol has been used in the synthesis of novel polyesters . It exhibits good thermal stability up to 200 °C . Thermal dehydration of the alcohol end-groups occurs upon further heating .
Molecular Mechanism
The molecular mechanism of action of trans-Cyclopentane-1,3-diol is not well established. It’s known that it can undergo thermal dehydration reactions that yield double bond end-groups . These end-groups can facilitate cross-linking through cross-coupling and Diels–Alder reactions, leading to an increase in molecular weight .
Temporal Effects in Laboratory Settings
In laboratory settings, trans-Cyclopentane-1,3-diol exhibits good thermal stability up to 200 °C . Despite its limited thermal stability, polymerization of trans-Cyclopentane-1,3-diol can successfully be achieved in thin-film polycondensation conditions at 180 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,3R)-cyclopentane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of cyclopentane-1,3-dione using chiral catalysts to achieve the desired stereochemistry. Another method includes the asymmetric dihydroxylation of cyclopentene using osmium tetroxide and chiral ligands .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-cyclopentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone or cyclopentane-1,3-dicarboxylic acid, while substitution reactions can produce cyclopentane derivatives with various functional groups .
Scientific Research Applications
(1R,3R)-cyclopentane-1,3-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-cyclopentane-1,3-diol: The enantiomer of (1R,3R)-cyclopentane-1,3-diol with different stereochemistry.
Cyclopentane-1,2-diol: A diol with hydroxyl groups on adjacent carbon atoms.
Cyclopentane-1,3-dione: The oxidized form of this compound
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential pharmaceutical intermediate .
Properties
IUPAC Name |
(1R,3R)-cyclopentane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPJBRGQCEZSI-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16326-98-0 | |
| Record name | rel-(1R,3R)-1,3-Cyclopentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16326-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid](/img/structure/B3107949.png)







